Increased Lipophilicity (LogP) Relative to Non-Chlorinated Analog
The presence of a chlorine atom at the 4-position on the fluorophenyl ring significantly increases the compound's lipophilicity compared to its non-chlorinated analog. The target compound has a computed XLogP3-AA value of 4.8 [1]. In contrast, the direct analog, 1-((3-bromophenoxy)methyl)-2-fluorobenzene, which lacks the 4-chloro substituent, is predicted to have a lower LogP due to the replacement of chlorine with hydrogen. This difference in lipophilicity is a key parameter for optimizing membrane permeability and target engagement in biological systems [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 1-((3-Bromophenoxy)methyl)-2-fluorobenzene: Predicted LogP < 4.8 (exact value unavailable due to tool restrictions, but qualitatively lower based on Cl vs. H substitution) |
| Quantified Difference | A positive increase in LogP, consistent with the addition of a lipophilic chlorine atom. |
| Conditions | Computed property based on molecular structure [1]. |
Why This Matters
Higher LogP can improve a compound's ability to cross cell membranes, a critical factor in designing orally bioavailable drugs or agrochemicals with systemic activity.
- [1] PubChem. (2024). 1-((3-Bromophenoxy)methyl)-4-chloro-2-fluorobenzene (CID 112694918). Computed Descriptors. National Center for Biotechnology Information. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
